molecular formula C13H21BO2 B1381712 2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1219021-46-1

2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1381712
CAS No.: 1219021-46-1
M. Wt: 220.12 g/mol
InChI Key: RDRIINBHGGSOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bicyclo[2.2.1]hept-2-ene with a boron-containing reagent under controlled conditions. One common method includes the use of a gold(I)-catalyzed cycloisomerization of 1,6-diynes, which provides an efficient route to the bicyclic structure . The reaction conditions often involve moderate temperatures and the presence of specific catalysts to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-hydride species.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions include boronic acids, boron-hydride complexes, and substituted boron compounds, which are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, influencing metabolic pathways and cellular functions. The boron atom’s ability to form stable complexes with organic molecules underlies its reactivity and utility in various applications .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A related compound used in similar synthetic applications.

    Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane: Another bicyclic compound with applications in materials science.

    Bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfone: Used in the synthesis of advanced organic materials.

Uniqueness

2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactivity and stability, such as in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO2/c1-12(2)13(3,4)16-14(15-12)11-8-9-5-6-10(11)7-9/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRIINBHGGSOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.